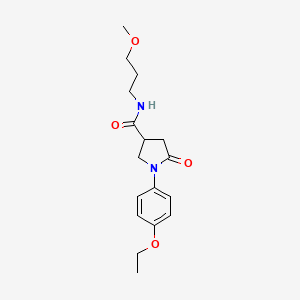![molecular formula C24H21N3O3 B11622953 (5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622953.png)
(5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-(3,5-ジメチルフェニル)-5-{[1-(プロプ-2-エン-1-イル)-1H-インドール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオンは、ピリミジントリオンコアに3,5-ジメチルフェニル基とインドール部分を結合したユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と医薬品化学における応用により、様々な科学研究分野で注目されています。
準備方法
合成経路と反応条件
(5E)-1-(3,5-ジメチルフェニル)-5-{[1-(プロプ-2-エン-1-イル)-1H-インドール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピリミジントリオンコアの調製から始まり、続いて3,5-ジメチルフェニル基とインドール部分の導入が行われます。一般的な合成経路には、以下のようなものがあります。
縮合反応: 最初の段階は、通常、適切な前駆体の縮合によりピリミジントリオンコアを形成することです。
置換反応: 3,5-ジメチルフェニル基は、求電子置換反応によって導入されます。
カップリング反応: インドール部分は、鈴木カップリングやヘックカップリングなどのカップリング反応を用いて結合されます。
工業生産方法
この化合物の工業生産には、スケーラビリティ、収率、コスト効率に焦点を当て、ラボでの合成方法を最適化したバージョンが用いられる場合があります。連続フロー化学や自動合成などの技術は、効率と再現性を高めるために用いられる場合があります。
化学反応の分析
反応の種類
(5E)-1-(3,5-ジメチルフェニル)-5-{[1-(プロプ-2-エン-1-イル)-1H-インドール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオンは、以下の反応を含む様々な化学反応を起こします。
酸化: この化合物は、酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、異なる官能基を持つ還元された誘導体を生成することができます。
置換: 求電子置換反応と求核置換反応は、芳香環を修飾することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
触媒: 炭素上のパラジウム、カップリング反応のための銅触媒。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はキノンを生成する可能性がありますが、還元はアルコールやアミンを生成する可能性があります。
科学的研究の応用
(5E)-1-(3,5-ジメチルフェニル)-5-{[1-(プロプ-2-エン-1-イル)-1H-インドール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオンは、いくつかの科学研究に応用されています。
医薬品化学: 特定の分子標的に作用する能力により、抗癌剤としての可能性が検討されています。
生物学的研究: 細胞経路や遺伝子発現に対する影響を理解するために用いられています。
化学生物学: タンパク質-リガンド相互作用を研究するためのプローブとして使用されています。
産業的応用: 特定の特性を持つ新素材の開発における可能性があります。
作用機序
(5E)-1-(3,5-ジメチルフェニル)-5-{[1-(プロプ-2-エン-1-イル)-1H-インドール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、特定の経路を阻害または活性化し、細胞機能の変化につながる可能性があります。例えば、受容体に結合してシグナル伝達経路を調節し、遺伝子発現やタンパク質合成に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
酢酸エチル: エステル官能基が似ている、より単純な化合物です。
アセチルアセトン: ジケトン構造を共有しますが、芳香族基とインドール基はありません。
ダイオキシン: 構造的には異なりますが、生物活性と毒性に関して比較することができます。
独自性
(5E)-1-(3,5-ジメチルフェニル)-5-{[1-(プロプ-2-エン-1-イル)-1H-インドール-3-イル]メチリデン}ピリミジン-2,4,6(1H,3H,5H)-トリオンは、複数の官能基と芳香族系を組み合わせた複雑な構造のために、独特です。この複雑さは、生物学的標的との多様な相互作用を可能にし、研究と潜在的な治療用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds: Similar compounds include various indole derivatives and diazinane-based molecules. Examples include dichloroaniline and heparinoid, which share structural similarities with (5E)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE .
Uniqueness: What sets (5E)-1-(3,5-DIMETHYLPHENYL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile tool in scientific research .
特性
分子式 |
C24H21N3O3 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(5E)-1-(3,5-dimethylphenyl)-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H21N3O3/c1-4-9-26-14-17(19-7-5-6-8-21(19)26)13-20-22(28)25-24(30)27(23(20)29)18-11-15(2)10-16(3)12-18/h4-8,10-14H,1,9H2,2-3H3,(H,25,28,30)/b20-13+ |
InChIキー |
XSRPZHWJMBJAIV-DEDYPNTBSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC=C)/C(=O)NC2=O)C |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC=C)C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N'-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B11622884.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622892.png)
![3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11622896.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11622900.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622906.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622919.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)
![3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622949.png)

![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)
